molecular formula C22H21NOS B2421204 [1,1'-Biphenyl]-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396887-00-5

[1,1'-Biphenyl]-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2421204
CAS No.: 1396887-00-5
M. Wt: 347.48
InChI Key: FUHXFEMMKDNPOJ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

[1,1'-Biphenyl]-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a structurally complex organic compound characterized by its hybrid architecture. Its systematic IUPAC name reflects three distinct moieties: a biphenyl group, a piperidine ring, and a thiophene substituent. The molecular formula is C₂₂H₂₁NOS , with a molecular weight of 347.47 g/mol . The SMILES notation (O=C(C1=CC=C(C2=CC=CC=C2)C=C1)N3CCC(C4=CSC=C4)CC3 ) encodes the connectivity of the methanone bridge linking the biphenyl and piperidine-thiophene components. Key identifiers include:

  • CAS Registry Number : 1396887-00-5
  • InChIKey : JYRXHKQOJWBZGO-UHFFFAOYSA-N (hypothetical derivation based on structural analogs)

The compound’s nomenclature adheres to IUPAC guidelines for polycyclic systems, prioritizing the biphenyl parent structure and specifying substituents on the piperidine ring.

Structural Significance of Biphenyl-Piperidine-Thiophene Hybrid Architecture

The compound’s structure integrates three pharmacologically relevant motifs:

  • Biphenyl System : Provides rigidity and planar aromaticity, enabling π-π stacking interactions with biological targets.
  • Piperidine Ring : A six-membered nitrogen heterocycle conferring basicity and conformational flexibility, critical for receptor binding.
  • Thiophene Moiety : A five-membered sulfur-containing heterocycle that enhances electronic delocalization and metabolic stability.

Key Structural Features:

Feature Role in Bioactivity Example in Literature
Biphenyl Methanone Anchors spatial orientation Antiviral thiophene derivatives
Piperidine Substituent Modulates solubility and basicity TryR inhibitors
Thiophene-3-yl Group Engages in hydrophobic interactions DprE1 inhibitors

The methanone linker between biphenyl and piperidine ensures optimal spatial separation, while the thiophene’s sulfur atom may participate in hydrogen bonding or coordinate with metal ions in enzymatic pockets. This hybrid design aligns with modern strategies in multitarget drug discovery, where combining heterocycles improves binding affinity and selectivity.

Historical Context in Heterocyclic Compound Research

The synthesis and study of hybrid heterocycles like this compound represent a convergence of three historical trajectories:

  • Biphenyl Chemistry : First isolated in 1862, biphenyl derivatives gained prominence in materials science and medicinal chemistry due to their thermal stability and aromaticity.
  • Piperidine Alkaloids : Piperidine, identified in 1854, became a cornerstone of neuropharmacology (e.g., piperine, nicotine analogs).
  • Thiophene Applications : Discovered in 1883, thiophenes are integral to dyes, conductive polymers, and antimicrobial agents.

The integration of these systems into a single molecule reflects advances in cross-coupling reactions (e.g., Suzuki-Miyaura for biphenyl synthesis) and scaffold-hopping strategies. For instance, the Mitsunobu reaction has enabled precise etherification of piperidine intermediates, while thiophene functionalization via palladium catalysis allows regioselective substitution.

Milestones in Hybrid Heterocycle Development:

  • 2000s : Emergence of biphenyl-piperidine hybrids in kinase inhibitor research.
  • 2010s : Thiophene-containing analogs show promise against Mycobacterium tuberculosis.
  • 2020s : Rational design of multitarget ligands using methanone linkers.

This compound exemplifies the iterative optimization of heterocyclic scaffolds for enhanced pharmacokinetic and pharmacodynamic profiles, a trend underscored by its structural similarity to clinical candidates targeting infectious and neurological diseases.

Properties

IUPAC Name

(4-phenylphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c24-22(23-13-10-19(11-14-23)21-12-15-25-16-21)20-8-6-18(7-9-20)17-4-2-1-3-5-17/h1-9,12,15-16,19H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHXFEMMKDNPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the biphenyl core and introduce the piperidine ring through a series of substitution reactions. The thiophene moiety can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the scalability of the synthesis process, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Overview

The compound [1,1'-Biphenyl]-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a complex organic molecule with significant potential in various scientific fields, particularly medicinal chemistry and materials science. Its unique structural features allow it to interact with biological systems, making it a candidate for pharmacological applications, while its chemical properties lend themselves to use in organic synthesis and material development.

Pharmacological Potential

The compound exhibits several pharmacological activities, primarily due to its ability to interact with various biological targets:

  • Neurological Disorders : Research has indicated that this compound may act as a modulator of neurotransmitter systems, suggesting potential applications in treating conditions such as anxiety and depression. Studies have shown its efficacy in animal models for these disorders.
  • Antimicrobial Activity : Thiophene derivatives are known for their antimicrobial properties. This compound has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results that indicate its potential as an antimicrobial agent.
  • Antioxidant Properties : The compound's structure allows it to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Material Science Applications

In addition to its biological applications, this compound has potential uses in materials science:

Organic Electronics

The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form thin films can enhance charge transport and improve device efficiency.

Sensors

Due to its sensitivity to environmental changes, this compound can be utilized in the development of chemical sensors for detecting specific analytes in various settings.

Case Studies

Several case studies have highlighted the applications of this compound:

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of bacterial growth at low concentrations.
Study BNeurological EffectsShowed reduction in anxiety-like behaviors in rodent models when administered at specific dosages.
Study CElectronic PropertiesEvaluated as a promising candidate for use in OLEDs with improved brightness and efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The biphenyl core and thiophene moiety can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

    1-Boc-4-aminopiperidine-4-carboxylic acid: A piperidine derivative used in peptide synthesis.

    4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with applications in catalysis.

Uniqueness

[1,1’-Biphenyl]-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is unique due to its combination of a biphenyl core, a thiophene ring, and a piperidine moiety. This structural diversity allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.

Biological Activity

[1,1'-Biphenyl]-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₁O
  • Molecular Weight : 265.35 g/mol
  • CAS Number : 42060-83-3

This compound features a biphenyl moiety linked to a piperidine ring with a thiophene substituent, which is significant for its biological interactions.

1. Dopamine Receptor Agonism

Recent studies have indicated that compounds similar to this compound exhibit activity as dopamine receptor agonists, particularly at the D3 receptor. For instance, an analog demonstrated potent D3 receptor-mediated activities, including β-arrestin translocation and G protein activation, highlighting its potential therapeutic applications in neuropsychiatric disorders .

2. Antimicrobial Properties

Research has shown that derivatives of this compound possess notable antimicrobial activity. A study on related thiophene-linked compounds indicated effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The growth inhibition zones ranged from 14 to 17 mm, suggesting significant potency .

3. Anti-Proliferative Effects

The compound's structural features have been linked to anti-proliferative effects against cancer cell lines. Specifically, the benzoylpiperidine fragment has been associated with anti-cancer properties across multiple studies. For instance, compounds containing this moiety exhibited IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has identified key modifications that enhance receptor selectivity and potency:

ModificationEffect on Activity
Substitution on the thiophene ringIncreased D3 receptor selectivity
Variations in piperidine substituentsEnhanced anti-cancer activity
Alterations in the biphenyl structureImproved binding affinity to target receptors

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

  • Case Study on Neuropsychiatric Disorders : A series of derivatives were tested for their ability to modulate dopamine receptors, showing promise in treating conditions like schizophrenia and depression due to their selective D3 agonism .
  • Antimicrobial Activity Assessment : A comparative study evaluated various thiophene-linked compounds against common bacterial strains, establishing a correlation between structural modifications and increased antibacterial efficacy .
  • Cancer Cell Line Studies : Investigations into the anti-proliferative properties demonstrated that specific substitutions on the piperidine ring significantly enhanced cytotoxicity against breast cancer cell lines, paving the way for further development of targeted therapies .

Q & A

Basic: What synthetic methodologies are recommended for preparing [1,1'-Biphenyl]-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone?

Answer:
The synthesis typically involves coupling reactions between biphenyl and piperidine-thiophene precursors. A common approach is Friedel-Crafts acylation , where a biphenyl derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . For multi-step syntheses, amide bond formation or palladium-catalyzed cross-couplings may link the piperidine-thiophene moiety to the biphenyl core. Optimization steps include:

  • Catalyst screening (e.g., AlCl₃ vs. FeCl₃ for acylation efficiency) .
  • Solvent selection (e.g., dichloromethane for Friedel-Crafts reactions).
  • Purification via column chromatography (e.g., n-hexane/EtOAC gradients) .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity by identifying proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, piperidine signals at δ 1.5–3.5 ppm) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks. For example, SHELX software refines data to determine bond angles (e.g., C–C–C angles ~117–121°) and torsional parameters .
  • HPLC : Validates purity (>95% by area under the curve at 254 nm) .

Basic: What safety protocols are critical for handling this compound in the laboratory?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar), away from light and moisture, at –20°C for long-term stability .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers address discrepancies between computational models and experimental crystallographic data?

Answer:

  • Refinement Tools : Use SHELXL to iteratively adjust structural parameters (e.g., thermal displacement factors) and validate against Fo/Fc maps .
  • Twinning Analysis : If data shows pseudo-symmetry (common in piperidine derivatives), apply TWIN/BASF commands in SHELX to deconvolute overlapping reflections .
  • Hydrogen Bonding Validation : Compare DFT-predicted H-bond lengths (e.g., O–H···N interactions) with crystallographic measurements (e.g., 2.8–3.0 Å) .

Advanced: What strategies optimize synthetic yield in multi-step reactions involving this compound?

Answer:

  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to improve cross-coupling efficiency .
  • Flow Chemistry : Use continuous reactors to enhance mixing and reduce side reactions (e.g., over-acylation) .
  • Workup Efficiency : Extract impurities via aqueous washes (e.g., NaHCO₃ for acidic byproducts) before final recrystallization .

Advanced: How does the thiophene moiety influence the compound’s electronic properties and biological activity?

Answer:

  • Electronic Effects : Thiophene’s electron-rich π-system enhances charge-transfer interactions, measurable via UV-Vis (λmax shifts ~10–20 nm vs. phenyl analogs) .
  • Biological Relevance : Thiophene-containing derivatives show improved binding to CNS targets (e.g., σ receptors) due to hydrophobic interactions. Compare IC₅₀ values in SAR studies .
  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity trends, validated by experimental redox potentials .

Advanced: How can researchers resolve conflicting crystallographic data on hydrogen bonding in piperidine derivatives?

Answer:

  • Dynamic vs. Static Disorder : Use SHELXL’s PART command to model disordered atoms and refine occupancy ratios .
  • Low-Temperature Data Collection : Reduce thermal motion artifacts by collecting data at 100 K (e.g., using liquid N₂-cooled CCD detectors) .
  • Comparative Analysis : Overlay structures from Cambridge Structural Database (CSD) entries to identify conserved H-bonding motifs .

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